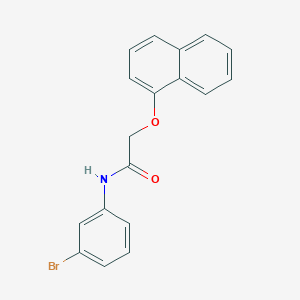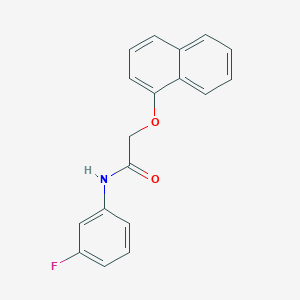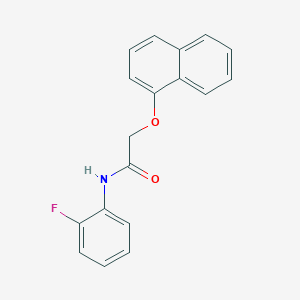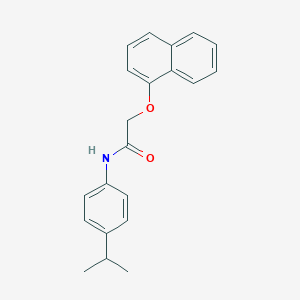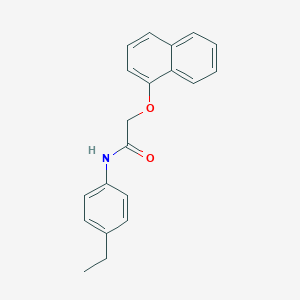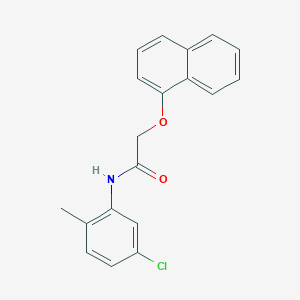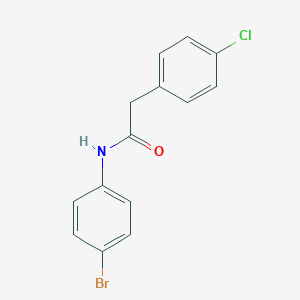![molecular formula C18H30N2O B291522 N-[4-(dimethylamino)phenyl]decanamide](/img/structure/B291522.png)
N-[4-(dimethylamino)phenyl]decanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)phenyl]decanamide, also known as DMAD, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. DMAD is a member of the amide class of compounds and is a white crystalline powder. It is soluble in organic solvents but is insoluble in water. DMAD has been found to have various applications in the field of medicinal chemistry, particularly in the discovery of new drugs.
作用機序
The mechanism of action of N-[4-(dimethylamino)phenyl]decanamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. N-[4-(dimethylamino)phenyl]decanamide has been found to inhibit the activity of enzymes such as histone deacetylases, which play a role in the regulation of gene expression. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]decanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[4-(dimethylamino)phenyl]decanamide has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, N-[4-(dimethylamino)phenyl]decanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using N-[4-(dimethylamino)phenyl]decanamide in lab experiments is its ability to modulate various signaling pathways in cells. This makes it a useful tool for studying the mechanisms underlying various diseases. Additionally, N-[4-(dimethylamino)phenyl]decanamide has been found to be relatively non-toxic and has low side effects. However, one of the limitations of using N-[4-(dimethylamino)phenyl]decanamide is its poor solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on N-[4-(dimethylamino)phenyl]decanamide. One area of interest is the development of N-[4-(dimethylamino)phenyl]decanamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential of N-[4-(dimethylamino)phenyl]decanamide in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(dimethylamino)phenyl]decanamide and its effects on various signaling pathways in cells.
合成法
N-[4-(dimethylamino)phenyl]decanamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-(dimethylamino)benzoyl chloride with decylamine in the presence of a base such as triethylamine. This reaction results in the formation of N-[4-(dimethylamino)phenyl]decanamide as a white crystalline solid.
科学的研究の応用
N-[4-(dimethylamino)phenyl]decanamide has been extensively studied for its various applications in the field of medicinal chemistry. It has been found to have potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. N-[4-(dimethylamino)phenyl]decanamide has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, N-[4-(dimethylamino)phenyl]decanamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
特性
分子式 |
C18H30N2O |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
N-[4-(dimethylamino)phenyl]decanamide |
InChI |
InChI=1S/C18H30N2O/c1-4-5-6-7-8-9-10-11-18(21)19-16-12-14-17(15-13-16)20(2)3/h12-15H,4-11H2,1-3H3,(H,19,21) |
InChIキー |
SZMLWFIINJHSCM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)N(C)C |
正規SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



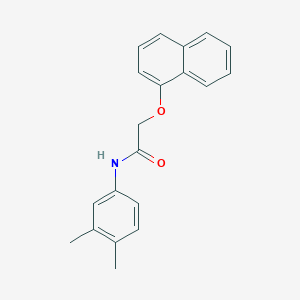
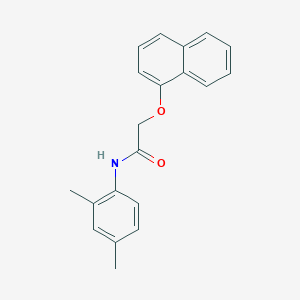
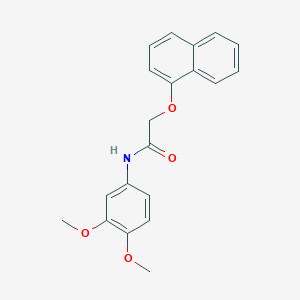
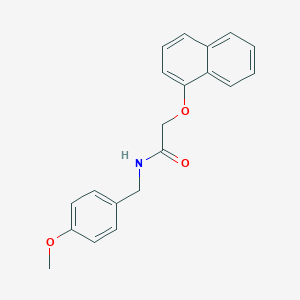
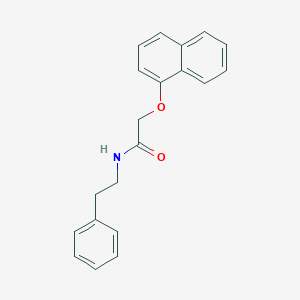
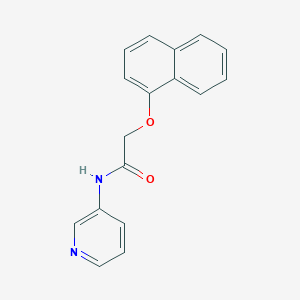
![Methyl 2-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291448.png)
